3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine
Overview
Description
3-Hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine is a chemical compound with the molecular formula C13H14N4 . It contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 N hydrazine, and 1 Pyridazine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a seven-membered cyclohepta ring and a hydrazine functional group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 226.28 . The compound should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Synthetic Protocols and Biological Activities
Pyridazine and pyridazone derivatives are synthesized using various conventional methods, notably through the addition of hydrazine or its derivatives to suitably substituted carbon chains. These compounds exhibit a range of biological activities, especially in relation to the cardiovascular system. Pyridazine itself is a heteroaromatic compound demonstrating significant polarizability due to its N-N unit, which suggests potential in forming stable molecular associations useful in medicinal chemistry (Jakhmola et al., 2016).
Pyridopyridazine Derivatives: Antitumor and Antibacterial Properties
Pyridopyridazine derivatives are known for their antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for enzymes like phosphodiesterase 5 and 4, showcasing a broad spectrum of biological activity. This supports the exploration of 3-Hydrazino analogues within similar frameworks for developing new biologically active compounds (Wojcicka and Nowicka-Zuchowska, 2018).
Optoelectronic Materials from Quinazolines and Pyrimidines
Quinazolines and pyrimidine derivatives, which share structural similarities with pyridazine compounds, have been extensively used in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems highlights their value in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors. This suggests potential applications for 3-Hydrazino analogues in optoelectronic and photonic research (Lipunova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-ylhydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c14-15-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)17-16-12/h1-2,4,7-8H,3,5-6,14H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUIFLAIPSBTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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